Tricosane
Overview
Description
Tricosane is a straight-chain alkane with the molecular formula C₂₃H₄₈ . It is a saturated hydrocarbon consisting of twenty-three carbon atoms and forty-eight hydrogen atoms. This compound is typically found in natural sources such as beeswax and plant cuticles. It is a colorless, odorless, and waxy solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosane can be synthesized through the catalytic hydrogenation of higher alkenes or alkynes. The process involves the addition of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis. This method involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons, including this compound, using a metal catalyst such as iron or cobalt. The reaction is conducted at high temperatures (200-350°C) and pressures (10-40 bar) to achieve optimal yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further to form smaller alkanes through cracking processes.
Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., platinum or palladium).
Substitution: Chlorine gas (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed:
Oxidation: Tricosanol (alcohol), tricosanal (aldehyde), and tricosanoic acid (carboxylic acid).
Reduction: Smaller alkanes such as methane, ethane, and propane.
Substitution: Tricosyl chloride or tricosyl bromide.
Scientific Research Applications
Tricosane has several applications in scientific research and industry:
Chemistry: this compound is used as a standard in gas chromatography for the calibration of retention times. It is also employed as a phase change material in thermal energy storage systems.
Biology: this compound is found in the cuticular waxes of plants and insects, where it plays a role in reducing water loss and providing protection against environmental stress.
Medicine: this compound is used in the formulation of ointments and creams due to its emollient properties. It helps to moisturize and protect the skin.
Industry: this compound is utilized as a lubricant and anti-corrosion agent in various industrial applications.
Mechanism of Action
Tricosane exerts its effects primarily through its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, this compound forms a hydrophobic barrier that reduces water loss and provides protection against environmental factors. In biological systems, this compound interacts with lipid membranes, enhancing their stability and reducing permeability .
Comparison with Similar Compounds
Docosane (C₂₂H₄₆): A straight-chain alkane with twenty-two carbon atoms. It shares similar physical and chemical properties with tricosane but has a slightly lower melting point.
Tetracosane (C₂₄H₅₀): A straight-chain alkane with twenty-four carbon atoms. It has a higher melting point compared to this compound and is used in similar applications.
Pentacosane (C₂₅H₅₂): A straight-chain alkane with twenty-five carbon atoms. It is used as a phase change material and in the formulation of waxes and lubricants.
Uniqueness of this compound: this compound is unique due to its specific chain length, which provides an optimal balance between melting point and hydrophobicity. This makes it particularly suitable for applications in thermal energy storage and as a protective barrier in biological systems .
Properties
IUPAC Name |
tricosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVVZUWCLSUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48 | |
Record name | TRICOSANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7047699 | |
Record name | Tricosane | |
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Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Leafs (ether-alcohol). (NTP, 1992), Solid; [CAMEO] White flakes; [Alfa Aesar MSDS] | |
Record name | TRICOSANE | |
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Record name | Tricosane | |
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Boiling Point |
716.4 °F at 760 mmHg (NTP, 1992), 381 °C, BP: 199-200 °C at 4 mm Hg | |
Record name | TRICOSANE | |
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Record name | n-Tricosane | |
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Flash Point |
113 °C (235 °F) - closed cup | |
Record name | n-Tricosane | |
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Solubility |
Insoluble in water, Soluble in alcohol, Slightyl soluble in ethanol; soluble in ethyl ether, carbon tetrachloride | |
Record name | n-Tricosane | |
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Density |
0.7969 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7785 g/cu cm at 48 °C | |
Record name | TRICOSANE | |
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Record name | n-Tricosane | |
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Vapor Pressure |
1.74X10-5 mm Hg at 25 °C (extrapolated) | |
Record name | n-Tricosane | |
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Color/Form |
Leaflets from ethyl ether-alcohol, Glittering leaflets, White solid | |
CAS No. |
638-67-5 | |
Record name | TRICOSANE | |
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Record name | Tricosane | |
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Record name | Tricosane | |
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Record name | TRICOSANE | |
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Record name | Tricosane | |
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Record name | Tricosane | |
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Record name | Tricosane | |
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Record name | TRICOSANE | |
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Record name | n-Tricosane | |
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Record name | Tricosane | |
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Melting Point |
117.7 °F (NTP, 1992), 47.4 °C | |
Record name | TRICOSANE | |
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Record name | n-Tricosane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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